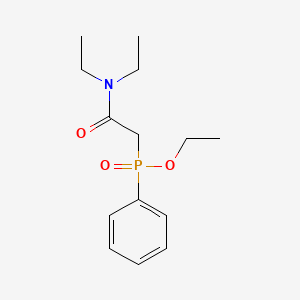
Ethyl (2-(diethylamino)-2-oxoethyl)(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a derivative of phosphinic acid. The structure of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate includes an ethyl ester, a diethylamino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate typically involves the reaction of ethyl phenyl-H-phosphinate with diethylamine and an appropriate oxidizing agent. One common method is the alkyne–arene annulation reaction, which uses ethyl phenyl-H-phosphinate and silver oxide (Ag2O) as a catalyst . The reaction conditions often require a controlled temperature and specific solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors in industrial production include the selection of catalysts, reaction conditions, and purification methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Scientific Research Applications
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design and development.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor. Additionally, the compound’s ability to form stable complexes with metal ions can influence various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phenyl-H-phosphinate: A precursor in the synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate.
Diethyl phenylphosphonite: Another organophosphorus compound with similar chemical properties.
Phosphine oxides: Compounds formed by the oxidation of phosphinates, with applications in various fields.
Properties
Molecular Formula |
C14H22NO3P |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22NO3P/c1-4-15(5-2)14(16)12-19(17,18-6-3)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
LDXPLZFZXCPLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


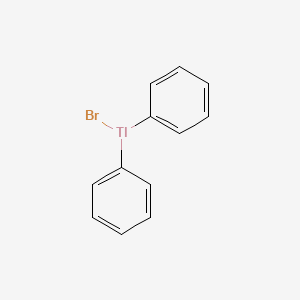
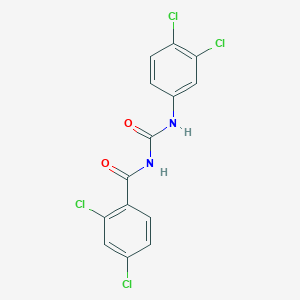



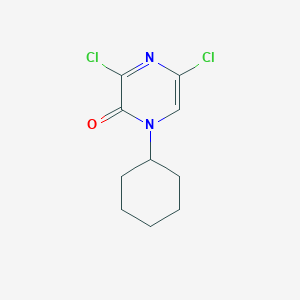

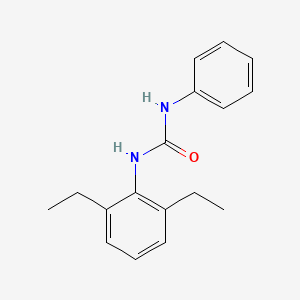
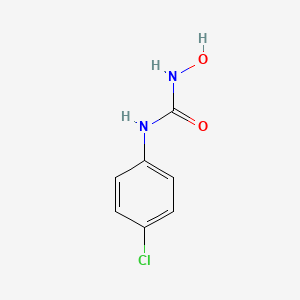
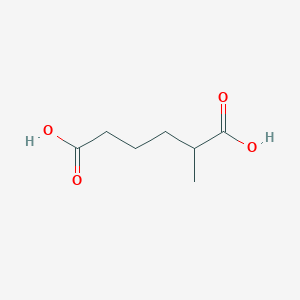
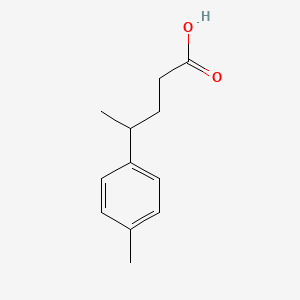
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)


